![molecular formula C17H19N3O2 B5803749 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Anilinocarbonyl)amino]-N-isopropylbenzamide, also known as ANCCA, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer research. ANCCA is a small molecule inhibitor that has been shown to selectively target the anaphase-promoting complex/cyclosome (APC/C) pathway, which is involved in the regulation of cell division.
Mécanisme D'action
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide selectively inhibits the APC/C pathway by binding to the APC/C activator protein, Cdc20. This binding prevents the interaction of Cdc20 with the APC/C, leading to the inhibition of APC/C activity. This, in turn, leads to the accumulation of cyclin B1, which induces mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has been shown to induce mitotic arrest and apoptosis in cancer cells. It has been found to be particularly effective against breast cancer cells, where it has been shown to induce cell death through the activation of caspase-3 and caspase-9. 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has also been found to be effective against lung cancer cells, where it induces apoptosis through the activation of the JNK pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide is a small molecule inhibitor that can be easily synthesized in the laboratory. It has been extensively studied for its potential applications in cancer research, and its mechanism of action is well understood. However, 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has not yet been tested in vivo, so its efficacy and safety in animal models are still unknown.
Orientations Futures
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has the potential to be a promising candidate for cancer therapy. Future research should focus on testing 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide in animal models to determine its efficacy and safety. Additionally, further studies should be conducted to investigate the potential use of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide in combination with other cancer therapies, as well as its potential applications in other diseases. Finally, the development of more soluble analogs of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide could overcome its limitations for lab experiments and increase its potential for clinical use.
Méthodes De Synthèse
The synthesis of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide involves a multi-step process that starts with the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This intermediate is then reacted with aniline to form 2-chlorobenzamide, which is further reacted with isopropylamine to form N-isopropyl-2-chlorobenzamide. Finally, the reaction of N-isopropyl-2-chlorobenzamide with cyanic acid leads to the formation of 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide.
Applications De Recherche Scientifique
2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has been extensively studied for its potential applications in cancer research. It has been shown to selectively inhibit the APC/C pathway, which is involved in the regulation of cell division. 2-[(anilinocarbonyl)amino]-N-isopropylbenzamide has been found to induce mitotic arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(phenylcarbamoylamino)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)18-16(21)14-10-6-7-11-15(14)20-17(22)19-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUZHEJRILCZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(phenylcarbamoyl)amino]-N-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


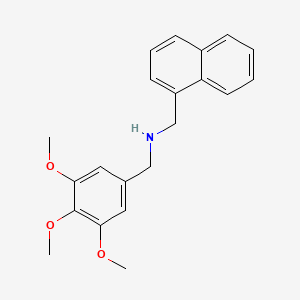


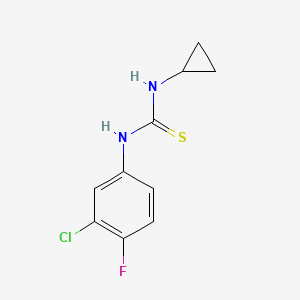
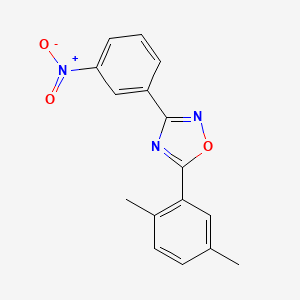
![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
![2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)
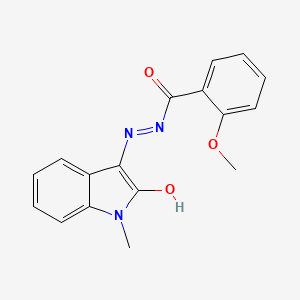
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803743.png)
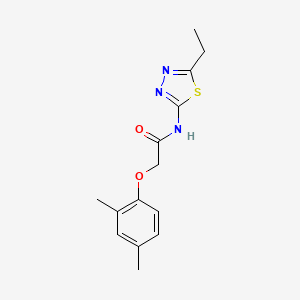
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)
![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)
![3-chloro-N'-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5803766.png)